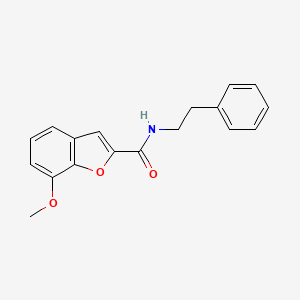
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that acts as a potent hallucinogen. It belongs to the NBOMe class of drugs, which are known for their psychedelic effects and have become increasingly popular in recent years. 25B-NBOMe is a relatively new compound and has not been extensively studied, but there is growing interest in its potential applications in scientific research.
Mechanism of Action
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of these neurotransmitter systems, leading to altered perception and cognition.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to those of other hallucinogens, such as LSD and psilocybin. It can cause changes in perception, mood, and thought, as well as physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The subjective effects of this compound can vary widely depending on the dose and individual factors, but they generally last for several hours.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide in scientific research is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, there are also limitations to its use, including the potential for adverse effects and the need for specialized equipment and expertise to synthesize and administer the compound.
Future Directions
There are several potential future directions for research on 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide and related compounds. One area of interest is the development of new treatments for psychiatric disorders based on the effects of hallucinogens on the brain. Another direction is the exploration of the neurobiological mechanisms underlying the subjective effects of this compound and other psychedelics. Additionally, there is a need for further investigation into the safety and potential risks associated with the use of these compounds in scientific research.
Synthesis Methods
The synthesis of 7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 2-(bromomethyl)-1,3-benzodioxole, followed by the addition of 2-phenylethylamine and the formation of the carboxamide group. The final product is obtained through purification and crystallization processes. The synthesis of this compound is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Scientific Research Applications
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide has shown potential as a research tool in the study of the brain and behavior. It has been used to investigate the role of serotonin receptors in the brain, particularly the 5-HT2A receptor, which is thought to play a key role in the hallucinogenic effects of psychedelics. Studies have also explored the effects of this compound on other neurotransmitter systems, such as dopamine and norepinephrine, and its potential as a treatment for certain psychiatric disorders.
Properties
IUPAC Name |
7-methoxy-N-(2-phenylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-9-5-8-14-12-16(22-17(14)15)18(20)19-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQJEZMBBZSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5406682.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-1-ethyl-2(1H)-pyridinone](/img/structure/B5406689.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5406697.png)
![3-{[(4-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5406701.png)
![2-[2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5406704.png)
![(3S*,4R*)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-3-methoxypiperidin-4-amine](/img/structure/B5406713.png)
![8-[(5-fluoro-3-pyridinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5406724.png)
![1-{[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5406725.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-2-yl]methylene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5406730.png)
![2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5406747.png)


![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406766.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)
